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molecular formula C8H8N2O2S B8378151 4-Methyl-2-nitro-thiobenzamide

4-Methyl-2-nitro-thiobenzamide

Cat. No. B8378151
M. Wt: 196.23 g/mol
InChI Key: OTOKPKGDICCKPV-UHFFFAOYSA-N
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Patent
US07666834B2

Procedure details

The thio-benzamide, was prepared as described in Example 14-1, starting from 4-methyl-2-nitro-benzonitrile via 4-methyl-2-nitro-benzamide which gave the title compound (1.03 g, 98%). LC/MS: (Method I): tR=0.54 min, >80%, m/z (ESI)=180 (M-NH2)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C(N)(=[S:8])C1C=CC=CC=1.[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1.CC1C=CC(C(N)=O)=C([N+]([O-])=O)C=1>>[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]([NH2:16])=[S:8])=[C:13]([N+:19]([O-:21])=[O:20])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=O)N)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=S)N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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